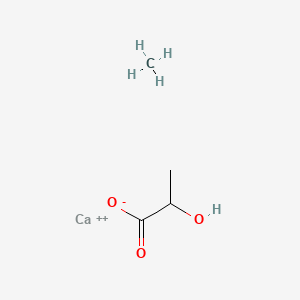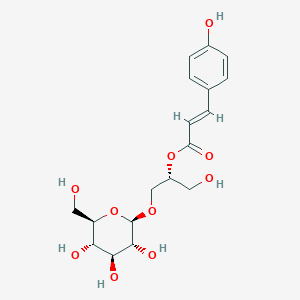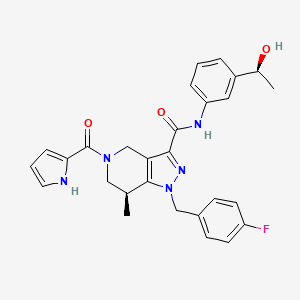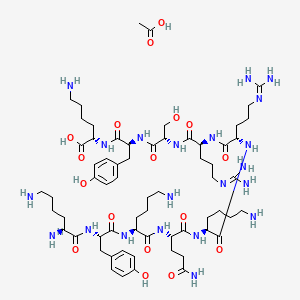
H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OVA (55-62) is a peptide fragment derived from ovalbumin, a protein found in egg whites. This specific fragment, consisting of the amino acid sequence Lys-Val-Val-Arg-Phe-Asp-Lys-Leu, is known for its ability to bind to the mouse major histocompatibility complex (MHC) class I molecule, H2-Kb . This binding property makes it a valuable tool in immunological research, particularly in the study of antigen presentation and T-cell responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
OVA (55-62) is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using activating agents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired sequence is achieved.
Industrial Production Methods
While SPPS is the primary method for laboratory-scale synthesis, industrial production may involve automated peptide synthesizers that can handle larger quantities and ensure higher purity. The synthesized peptide is then lyophilized and stored under conditions that prevent degradation, such as low temperatures and protection from light .
Chemical Reactions Analysis
Types of Reactions
OVA (55-62) primarily undergoes reactions typical of peptides, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Oxidation: Oxidation of amino acid side chains, particularly methionine and cysteine residues.
Reduction: Reduction of disulfide bonds between cysteine residues.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acidic/basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Major Products Formed
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Oxidized amino acids, which may affect the peptide’s structure and function.
Reduction: Reduced peptides with free thiol groups.
Scientific Research Applications
OVA (55-62) has a wide range of applications in scientific research:
Immunology: Used to study antigen presentation and T-cell responses.
Cancer Research: Utilized in the development of cancer vaccines and immunotherapies.
Allergy Research: Helps in understanding allergic reactions to egg proteins and developing desensitization therapies.
Drug Development: Serves as a model peptide in the design and testing of new therapeutic agents targeting immune responses.
Mechanism of Action
OVA (55-62) exerts its effects by binding to the MHC class I molecule, H2-Kb, on the surface of antigen-presenting cells. This complex is then recognized by CD8+ T cells, leading to the activation of these T cells and the initiation of an immune response. The peptide’s ability to bind to MHC class I molecules and be presented to T cells is crucial for its role in immunological research and vaccine development .
Comparison with Similar Compounds
Similar Compounds
OVA (257-264): Another peptide fragment from ovalbumin, known for its immunogenic properties.
OVA (323-339): A longer peptide fragment used in immunological studies.
Uniqueness
OVA (55-62) is unique due to its specific binding affinity to the H2-Kb MHC class I molecule, making it particularly useful in studies involving this MHC molecule and CD8+ T cell responses. Its shorter length compared to other ovalbumin-derived peptides also allows for more precise studies of peptide-MHC interactions .
Properties
Molecular Formula |
C47H81N13O11 |
|---|---|
Molecular Weight |
1004.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C47H81N13O11/c1-26(2)23-35(46(70)71)58-41(65)31(18-11-13-21-49)54-43(67)34(25-36(61)62)57-42(66)33(24-29-15-8-7-9-16-29)56-40(64)32(19-14-22-53-47(51)52)55-44(68)37(27(3)4)60-45(69)38(28(5)6)59-39(63)30(50)17-10-12-20-48/h7-9,15-16,26-28,30-35,37-38H,10-14,17-25,48-50H2,1-6H3,(H,54,67)(H,55,68)(H,56,64)(H,57,66)(H,58,65)(H,59,63)(H,60,69)(H,61,62)(H,70,71)(H4,51,52,53)/t30-,31-,32-,33-,34-,35-,37-,38-/m0/s1 |
InChI Key |
UBAOXMCIIZKBET-OGWYRZOZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B10855150.png)
![4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B10855154.png)

![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10855165.png)
![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile;hydrochloride](/img/structure/B10855166.png)
![(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B10855170.png)






![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B10855222.png)
